2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

Description

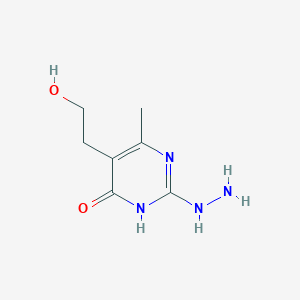

2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a hydrazino (-NHNH₂) group at position 2, a 2-hydroxyethyl (-CH₂CH₂OH) substituent at position 5, and a methyl (-CH₃) group at position 6. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.

Properties

IUPAC Name |

2-hydrazinyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)10-7(9-4)11-8/h12H,2-3,8H2,1H3,(H2,9,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKCZKCVGFKGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NN)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroamino-1,3-diazacycloalk-2-ene with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or isopropanol, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For instance, the use of concentrated hydrochloric acid as a catalyst can improve the efficiency of the reaction, resulting in higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential applications in several areas:

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, exhibit antiviral properties. Specific studies have shown that certain hydrazino-pyrimidines can inhibit viral replication mechanisms, particularly against HIV and other viruses by targeting viral integrases and polymerases .

Antitumor Effects

There is evidence suggesting that this compound may possess antitumor activity. In vitro studies have demonstrated that derivatives related to this structure can inhibit the proliferation of cancer cells, indicating a potential role in cancer therapy .

Neuroprotective Properties

Preliminary studies have suggested neuroprotective effects, particularly in models of diabetic retinopathy. The compound appears to mitigate Müller glial dysfunction, which is critical in maintaining retinal health . This suggests potential applications in treating neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways involving hydrazine derivatives and pyrimidine precursors. Research has focused on optimizing these synthetic routes to enhance yield and purity, which is crucial for further biological evaluation .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of hydrazino-pyrimidine derivatives against HIV-1 integrase. The results indicated that certain modifications to the hydrazino group enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays conducted on human cancer cell lines demonstrated that compounds related to this compound exhibited significant reductions in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or activation of specific biochemical pathways. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the substituents, molecular weights, and key properties of the target compound with structurally related pyrimidinones:

Key Observations:

- Position 2 Substituents: The hydrazino group in the target compound contrasts with dimethylamino (Dimethirimol), difluoromethylsulfanyl (), and propargylthio (). Hydrazino groups are nucleophilic and can participate in condensation reactions, whereas sulfanyl or amino groups may enhance lipophilicity or hydrogen-bonding capacity .

- Position 5 Substituents: The 2-hydroxyethyl group in the target compound and ’s compound introduces hydrophilicity, unlike the butyl (Dimethirimol) or ethyl () groups, which increase hydrophobicity.

- Biological Activity: Dimethirimol’s fungicidal activity highlights the role of alkyl and amino substituents in agrochemical applications, while fluorinated derivatives () may improve metabolic stability .

Physicochemical Properties

- Melting Points: Pyrimidinones with polar substituents (e.g., hydroxyethyl) exhibit higher melting points (>200°C) compared to alkyl-substituted analogs (e.g., Dimethirimol, m.p. ~150°C) .

- Solubility: The hydroxyethyl group enhances water solubility, whereas butyl or propargylthio substituents increase organic solvent compatibility .

Biological Activity

2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrimidinone core, which contributes to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C7H12N4O2

- IUPAC Name : 2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

- CAS Number : 74187-94-3

This compound contains a hydrazino group, a hydroxyethyl substituent, and a methyl group, which collectively enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in proteins or nucleic acids, potentially leading to the modulation of various biochemical pathways. The hydroxyethyl group enhances solubility, facilitating better membrane penetration and interaction with cellular components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of hydrazine have shown efficacy against various bacterial strains. A study demonstrated that related pyrimidine derivatives could inhibit the growth of pathogenic bacteria, suggesting that this compound may also possess similar activity .

Anticancer Potential

The compound's structural characteristics allow it to interact with cancer cell lines. Preliminary studies have indicated that pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and oxidative stress. For instance, thiosemicarbazones, which share structural similarities, have been shown to promote cell death in K562 leukemia cells . This suggests that this compound may also exhibit anticancer properties.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. The presence of the hydrazino group allows for interaction with active sites of enzymes, potentially inhibiting their activity. This mechanism has been explored in various studies focusing on enzyme inhibition by similar compounds, indicating a promising avenue for further research .

Research Findings and Case Studies

Q & A

Q. What synthetic routes are commonly employed for 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via oxidation of precursor pyrimidinones using tert-butyl hydroperoxide (TBHP) at room temperature, as demonstrated in analogous pyrimidinone derivatives . Optimization involves:

- Catalyst Selection : Adjusting oxidizing agents (e.g., TBHP vs. other peroxides) to enhance yield.

- Temperature Control : Maintaining mild conditions (20–25°C) to prevent side reactions.

- Purification : Employing column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry; data deposition with the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., hydrazino and hydroxyethyl groups) via characteristic shifts (e.g., NH at δ 8–10 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and N-H bonds at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of pyrimidinone derivatives across experimental models be resolved?

Methodological Answer:

- Comparative Assays : Test the compound in standardized cell lines (e.g., HIV-1 RT inhibition assays) to benchmark against literature .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., hydroxyethyl vs. methyl groups) to isolate pharmacophore contributions .

- Data Normalization : Control for variables like solvent polarity and assay pH, which influence hydrazino group reactivity .

Q. What strategies enable incorporation of this compound into stimuli-responsive polymer networks?

Methodological Answer:

- Dynamic Crosslinking : Use the hydrazino group to form quadruple hydrogen bonds with 2-(6-isocyanatohexylaminocarbonylamino)-6-methyl-4(1H)-pyrimidinone (UPy-NCO), enhancing elasticity in triblock copolymers .

- Challenges : Monitor crosslinking efficiency via rheometry and address hydrolytic instability of hydrazino groups in aqueous environments .

Q. How do computational approaches predict binding affinities of this compound to enzymatic targets like HIV-1 reverse transcriptase?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with NNRTI-binding pockets, focusing on hydrogen bonding with Lys101 and π-π stacking with Tyr181 .

- Validation : Correlate docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to refine predictions .

Q. What role does this compound play in enzymatic pathways such as riboflavin biosynthesis?

Methodological Answer:

- Substrate Analogue : The pyrimidinone core mimics intermediates like 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5'-phosphate (DARPP), enabling inhibition studies of EC 1.1.1.302 reductase .

- Mechanistic Insight : Track NAD(P)H consumption via UV-Vis spectroscopy to quantify reductase activity modulation .

Data Contradiction & Optimization

Q. How can researchers address variability in chromatographic purification outcomes for hydrazino-substituted pyrimidinones?

Methodological Answer:

Q. What experimental approaches reconcile conflicting reports on the hydrazino group’s redox behavior?

Methodological Answer:

- Cyclic Voltammetry : Characterize oxidation potentials in buffered solutions (pH 7.4) to assess stability under physiological conditions .

- LC-MS Monitoring : Track degradation products (e.g., formation of diazenes) during long-term storage .

Pharmacological & Material Science Applications

Q. How does the hydroxyethyl substituent at the 5-position influence pharmacokinetic properties?

Methodological Answer:

Q. What mechanistic insights are gained from studying hydrazino group interactions in antiviral assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.